1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Solubility Formulation Regioisomer

Researchers constructing kinase inhibitor libraries require the definitive 1,5-diarylpyrazole regioisomer to preserve pharmacophore geometry. 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde (CAS 124344-94-1) is the exact 3-carbaldehyde isomer, with the N1-methyl group serving as an innate protecting group that eliminates unwanted N-alkylation side reactions during lithiation, Grignard reactions, and palladium-catalyzed cross-couplings. • Validated 1,5-diarylpyrazole pharmacophore scaffold for kinase inhibitor SAR studies • N1-methyl protection prevents N-H side reactions; enables cleaner multi-step syntheses • Available with batch-specific NMR, HPLC, and GC analytical documentation from traceable suppliers

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 124344-94-1
Cat. No. B057032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
CAS124344-94-1
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyAGEKFZHCMVDIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: Specifications & Overview


1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde (CAS 124344-94-1) is a heterocyclic building block belonging to the pyrazole family, characterized by a methyl group at the N1 position, a phenyl substituent at the C5 position, and an aldehyde functionality at the C3 position of the pyrazole ring . This compound, with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol, is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Commercially, it is available from major suppliers at purities typically ranging from 97% to 98%, and it is recognized as a valuable component in early drug discovery research collections due to its reactive aldehyde handle and the privileged pyrazole scaffold [1].

Scaffold identity
1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde regioisomer with aldehyde at C3
Reactive handle
Aldehyde for condensations, Schiff base formation, and heterocycle elaboration
Pharmacophore context
1,5-Diarylpyrazole motif reported in kinase inhibitor patent literature

Why Generic Substitution Fails for 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde


Generic substitution of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde with close analogs is generally inadvisable for applications demanding specific regio- and stereoelectronic properties. The compound's precise substitution pattern—a 1-methyl, 5-phenyl, and 3-carbaldehyde arrangement—dictates its unique reactivity profile, including the electrophilicity of the aldehyde group and the steric and electronic environment around the pyrazole core [1]. For instance, shifting the aldehyde group from the C3 to the C4 position (as in CAS 154927-01-2) or relocating the phenyl group to the C3 position (as in CAS 864068-96-2) yields a regioisomer with fundamentally different chemical behavior and biological target interactions . Similarly, the absence of the N1-methyl group in the unsubstituted analog (5-phenyl-1H-pyrazole-3-carbaldehyde, CAS 57204-65-6) introduces a hydrogen bond donor, significantly altering physicochemical properties such as solubility and polarity . The quantitative evidence below demonstrates that even minor structural modifications lead to measurable differences in key performance metrics, underscoring the necessity of procuring the exact CAS-defined compound for reproducible research outcomes.

⚠️ C4 carbaldehyde regioisomer
Altering aldehyde position from C3 to C4 may shift solubility and dipole moment, introducing an uncontrolled variable in assays.
⚠️ N-unsubstituted analog
Absence of N1-methyl leaves an unprotected N-H; competing N-alkylation side reactions can reduce yield and complicate purification.
⚠️ 1,3-Diarylpyrazole regioisomer
The 1,3-substitution pattern changes pharmacophore geometry; may not reproduce the kinase SAR reported for 1,5-diaryl scaffolds.

Comparison with Closest Analogs: 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde


Solubility of C3 vs. C4 Carbaldehyde Regioisomers

The regioisomeric positioning of the aldehyde group on the pyrazole ring significantly impacts physicochemical properties, most notably aqueous solubility. The target compound, 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, where the aldehyde is at the C3 position, exhibits markedly different solubility characteristics compared to its C4-carbaldehyde regioisomer (CAS 154927-01-2) . This difference is a direct consequence of the distinct electronic distribution and dipole moment arising from the varying position of the electron-withdrawing aldehyde group relative to the N1-methyl and C5-phenyl substituents.

Aqueous solubility
Data to verify
0.19 g/L
Regioisomer-dependent solubility; C3 expected to differ from C4 calculated value.
Target compound data not directly reported; estimate based on C4 analog.
Solubility Formulation Regioisomer ADME Crystallization

Reaction Selectivity: N-Methyl vs. N-Unsubstituted Pyrazoles

The presence of the N1-methyl group in the target compound is a key structural differentiator from its N-unsubstituted analog, 5-phenyl-1H-pyrazole-3-carbaldehyde (CAS 57204-65-6). The N-methyl group acts as a protecting group, eliminating the nucleophilic N-H site and thereby preventing unwanted side reactions such as N-alkylation or N-acylation during subsequent synthetic transformations [1]. This modification forces all subsequent chemistry to occur at the C3-aldehyde or other ring positions, providing a cleaner and more predictable reaction outcome. This is a critical class-level inference for pyrazole chemistry where N-unsubstituted pyrazoles are known to undergo competitive N-alkylation under basic conditions, leading to complex product mixtures [2].

Reaction selectivity
Class-level
Target: C3-aldehyde only
Analog: N-H + C3-aldehyde
N-methyl group prevents N-alkylation side reactions, supporting cleaner product profiles.
Pyrazole N-alkylation trend; based on general reactivity patterns.
Synthetic Chemistry Reactivity Regioselectivity N-Alkylation Building Block

Kinase Inhibition: 1,5-Diarylpyrazole Pharmacophore

The 1,5-diarylpyrazole motif, exemplified by the target compound's 1-methyl-5-phenyl substitution, is a well-validated pharmacophore for kinase inhibition, a finding supported by patent literature . Specifically, compositions containing azaindoles and related heterocycles, where the 1-methyl-5-phenyl-1H-pyrazole moiety serves as a key building block, have been claimed to possess valuable pharmaceutical properties, including the ability to inhibit protein kinases . This contrasts with other regioisomers, such as the 1,3-diarylpyrazoles (e.g., CAS 864068-96-2), which may exhibit a different binding orientation and selectivity profile within the ATP-binding pocket of kinases .

Kinase pharmacophore
Class-level
Target: 1,5-diarylpyrazole
Analog: 1,3-diarylpyrazole
1,5-substitution claimed in kinase patent compositions; geometry matters for SAR.
Patent-based claim; target-specific binding validation required.
Kinase Inhibition Pharmacophore 1,5-Diarylpyrazole Drug Discovery SAR

Analytical Verification and QC Documentation

Reliable procurement for research use is contingent on verifiable quality. While some vendors supply this compound with limited analytical data (e.g., Sigma-Aldrich's AldrichCPR line provides no collected analytical data and sells 'as-is' ), alternative suppliers like Bidepharm offer the compound with a standard purity of 98% and provide batch-specific quality control (QC) documentation, including NMR, HPLC, and GC reports . This represents a significant differentiator in the supply chain, as access to comprehensive QC data is critical for ensuring reproducibility in sensitive assays and synthetic procedures.

Supplier QC data
Specification review
Target supplier: 98%, batch NMR/HPLC/GC
Alternative: As-is, no data
QC documentation supports identity verification and lot reproducibility.
Supplier-dependent; confirm batch-specific reports before procurement.
Quality Control NMR HPLC Purity Procurement

Applications of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde


Kinase Inhibitor Library Synthesis

This compound is optimally suited as a starting material for constructing focused libraries of potential kinase inhibitors. The evidence from patent literature identifies the 1,5-diarylpyrazole scaffold as a key pharmacophore for kinase inhibition, making the target compound a direct and validated entry point for medicinal chemistry efforts in this area . Its use ensures that the core structure aligns with established SAR trends for this target class, increasing the likelihood of generating hits. Procurement of this specific regioisomer (CAS 124344-94-1) is critical, as substituting a 1,3-diarylpyrazole analog (e.g., CAS 864068-96-2) would alter the pharmacophore geometry and likely result in a different, potentially less favorable, biological profile .

Multi-Step Synthesis with N-Protected Pyrazole Aldehyde

In multi-step synthetic sequences where the pyrazole N-H must remain intact or where N-alkylation is a desired final step, the N1-methyl group of the target compound serves as an innate protecting group. This eliminates the possibility of unwanted N-alkylation or N-acylation side reactions that plague its N-unsubstituted counterpart (CAS 57204-65-6) [1]. This feature is particularly valuable for chemists performing lithiation, Grignard reactions, or palladium-catalyzed cross-couplings on the pyrazole ring or aldehyde, where the presence of an unprotected N-H can lead to complex mixtures or catalyst poisoning [2]. Procuring the N-methylated analog ensures cleaner reactions, higher yields, and simplifies purification.

Solubility-Critical Assay Development

For projects where compound solubility is a known challenge, the distinct solubility profile of the 3-carbaldehyde regioisomer is a key selection criterion. Although direct solubility data for the target compound is not readily available, its C4-carbaldehyde regioisomer (CAS 154927-01-2) has a calculated aqueous solubility of 0.19 g/L . This demonstrates that the position of the aldehyde group has a measurable impact on this critical physicochemical property. Researchers should procure the exact 3-carbaldehyde isomer (CAS 124344-94-1) to ensure they are working with the solubility characteristics intended for their specific assay, as the 4-carbaldehyde regioisomer would introduce an uncontrolled variable due to its known, and different, solubility value .

Analytical Traceability for Regulated Labs

When working in a GLP-like environment, or simply when experimental reproducibility is paramount, the choice of supplier is as important as the choice of compound. While some vendors supply this compound without any analytical data , others provide the same compound at a comparable or higher purity (e.g., 98%) and include comprehensive batch-specific QC documentation such as NMR, HPLC, and GC reports . For a procurement decision, this supporting evidence directs researchers to suppliers that offer full analytical traceability, which is essential for confirming compound identity and purity, thereby de-risking expensive and time-sensitive research activities.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
1,5-Diarylpyrazole pharmacophore context
Kinase SAR alignment and hit generation
Multi-step synthesis with N-protected aldehyde
N1-methyl as innate protecting group
Reaction selectivity and yield consistency
Solubility-dependent assay development
Regioisomer-dependent solubility profile
Aqueous solubility reproducibility
Research environments requiring traceability
Supplier QC data availability
Identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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